molecular formula C12H7Br2FO B6314661 2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone CAS No. 951-04-2

2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone

Cat. No.: B6314661
CAS No.: 951-04-2
M. Wt: 345.99 g/mol
InChI Key: ACBXWNBWPCRTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H7Br2FO. It is characterized by the presence of two bromine atoms and a fluorine atom attached to a naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone typically involves the bromination of 1-(4-fluoronaphthalen-1-yl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or modification of protein function. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Uniqueness: 2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

2,2-dibromo-1-(4-fluoronaphthalen-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2FO/c13-12(14)11(16)9-5-6-10(15)8-4-2-1-3-7(8)9/h1-6,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBXWNBWPCRTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C(=O)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.